molecular formula C17H14ClFN2O2S2 B3011642 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 896608-58-5

3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

Cat. No.: B3011642
CAS No.: 896608-58-5
M. Wt: 396.88
InChI Key: QOUBIHCGGWUCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide (CAS# 896608-58-5) is a synthetic benzenesulfonamide derivative incorporating a 1,3-thiazole ring, a scaffold recognized for its significant potential in anticancer research . The molecular formula is C17H14ClFN2O2S2 and it has a molecular weight of 396.89 g/mol . This compound is part of a class of molecules where the strategic incorporation of a chlorine atom is a common and valuable tactic in medicinal chemistry to optimize a compound's physicochemical properties and its binding interactions with biological targets . This compound is of high interest in oncological research, particularly in the development of selective enzyme inhibitors. Structurally related benzenesulfonamide-thiazole hybrids have been demonstrated to function as potent and selective inhibitors of carbonic anhydrase IX (CA IX), a zinc-enzyme that is overexpressed in various solid tumors, including triple-negative breast cancer (e.g., MDA-MB-231 cells) and other breast cancer cell lines (e.g., MCF-7) . The proposed mechanism of action for such hybrids involves the sulfonamide group coordinating with the zinc ion at the enzyme's active site, while the thiazole and substituted phenyl groups extend into the hydrophobic region of the binding cleft, conferring selectivity for the tumor-associated CA IX isoform over off-target isoforms like CA II . This selective inhibition disrupts pH regulation in the tumor microenvironment, a process critical for cancer cell survival and metastasis, and can induce apoptosis . Beyond its primary application in cancer research, benzenesulfonamide derivatives bearing thiazole components are also investigated for their antimicrobial properties. Research indicates that inhibiting carbonic anhydrases present in bacteria interferes with their growth and pathogenicity, suggesting potential applications in developing novel anti-bacterial and anti-biofilm agents . This product is intended for research and further chemical development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can procure this compound in quantities ranging from 2mg to 75mg, with a guaranteed purity of 90% or higher .

Properties

IUPAC Name

3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c18-13-2-1-3-16(10-13)25(22,23)20-9-8-15-11-24-17(21-15)12-4-6-14(19)7-5-12/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUBIHCGGWUCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or at the sulfonamide group, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound can be used as a tool to study enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Compound 15 ()

  • Structure : 3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide.
  • Key Differences : Replaces the thiazole-fluorophenyl group with a dihydrobenzofuran-piperidine system.
  • Molecular Weight: 479.03 vs.
  • Synthesis : 83% yield via General Procedure D .
  • Relevance: Demonstrates how altering the heterocyclic component (dihydrobenzofuran vs.

Compound 16 ()

  • Structure : 5-Chloro-2-fluoro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide.
  • Key Differences : Features a 5-chloro-2-fluoro substitution on the benzene ring instead of 3-chloro.
  • Synthesis : Lower yield (67%) compared to Compound 15, possibly due to steric or electronic effects of the difluoro substituent .

Pruvanserin Hydrochloride ()

  • Structure: Piperazine-linked fluorophenyl system with a cyanoindole group.
  • Key Differences : Lacks a sulfonamide or thiazole but shares the 4-fluorophenyl motif.
  • Relevance : Highlights the role of fluorophenyl groups in enhancing blood-brain barrier penetration for CNS targets (e.g., insomnia, schizophrenia) .

Thiazole-Containing Analogues

FTBU-1 ()

  • Structure : 1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea.
  • Key Differences : Replaces the sulfonamide with a urea linker and integrates thiazole into a benzimidazole system.
  • Relevance : The thiazole ring in both compounds may engage in π-π stacking or hydrogen bonding, but the urea group in FTBU-1 alters solubility and hydrogen-bonding capacity .

Compound in

  • Structure : 4-N-[3-Chloro-4-(1,3-thiazol-4-yl)phenyl]piperazine-1-carboxamide.
  • Key Differences : Uses a piperazine-carboxamide linker instead of sulfonamide-ethyl.
  • Relevance : Illustrates how thiazole positioning (phenyl vs. ethyl-thiazole) affects spatial orientation for target interactions .

Halogenated Benzene Derivatives

Compound in

  • Structure: 3-Chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzamide.
  • Key Differences : Substitutes sulfonamide with a benzamide group and incorporates a pyrazole ring.
  • Relevance : The chlorine atom’s position (3-chloro) mirrors the target compound, but the benzamide group reduces acidity compared to sulfonamide, altering bioavailability .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Yield (%) Biological Relevance References
Target Compound Benzenesulfonamide 3-Cl, thiazole-4-fluorophenyl - - Potential CNS receptor modulation -
Compound 15 Benzenesulfonamide 3-Cl, dihydrobenzofuran-piperidine 479.03 83 Dual α2A/5-HT7 antagonist
Compound 16 Benzenesulfonamide 5-Cl-2-F, dihydrobenzofuran - 67 Halogenation impact on synthesis
FTBU-1 Urea-Benzimidazole Thiazole-4-yl, 3-fluorophenyl - - Thiazole-mediated binding
Pruvanserin Piperazine-Cyanoindole 4-Fluorophenyl 412.89 - CNS penetration enhancer
Compound Benzamide-Pyrazole 3-Cl, phenoxy-pyrazole 377.85 - Solubility differences

Key Findings and Implications

Synthetic Efficiency : Sulfonamide derivatives with simpler substituents (e.g., Compound 15) achieve higher yields (83%) compared to multi-halogenated analogues (67% for Compound 16) .

Thiazole Role: The thiazole ring in the target compound and FTBU-1 may enhance binding to hydrophobic pockets in receptors, but linker groups (sulfonamide vs.

Halogen Effects : Chlorine at the 3-position (target compound, Compound 15) vs. 5-position (Compound 16) influences steric interactions, while fluorine in the 4-fluorophenyl group (target, Pruvanserin) improves pharmacokinetics .

Structural Diversity : Replacing the thiazole with dihydrobenzofuran (Compound 15) or pyrazole () alters molecular rigidity and target selectivity, underscoring the importance of heterocycle choice in drug design .

Biological Activity

The compound 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide can be represented as follows:

  • Molecular Formula : C₁₆H₁₃ClF N₂O₂S
  • Molecular Weight : 319.81 g/mol
  • CAS Number : Not specified in the literature reviewed.

The compound features a thiazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, including derivatives similar to 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide, it was found that these compounds demonstrated effective inhibition against several bacterial strains:

  • Minimum Inhibitory Concentrations (MIC) ranged from 0.0033 to 0.046 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (μg/mL)
3-chloro-N-[...]Staphylococcus aureus0.008
3-chloro-N-[...]E. coli0.03
Reference DrugAmpicillin0.1

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
  • IC₅₀ values for some thiazole derivatives were reported as low as 1.48 μM .
CompoundCancer Cell LineIC₅₀ (μM)
Thiazole Derivative AMCF-7 (Breast)1.48
Thiazole Derivative BPC-3 (Prostate)0.33

The mechanism by which 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide exerts its biological effects may involve:

  • Inhibition of Topoisomerase Enzymes : Some derivatives have been shown to selectively inhibit bacterial topoisomerases without affecting human enzymes, suggesting a targeted action that minimizes toxicity to human cells .

Case Studies

  • Study on Antibacterial Efficacy :
    • A comparative study involving various thiazole derivatives highlighted the superior antibacterial activity of compounds similar to 3-chloro-N-[...] against resistant strains of Staphylococcus aureus.
    • The study utilized disk diffusion methods and confirmed results through MIC assays.
  • Anticancer Evaluation :
    • Another investigation assessed the cytotoxic effects of thiazole derivatives on HepG2 liver cancer cells.
    • The results indicated that certain compounds exhibited selectivity towards cancer cells over normal cells, supporting their potential as chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.